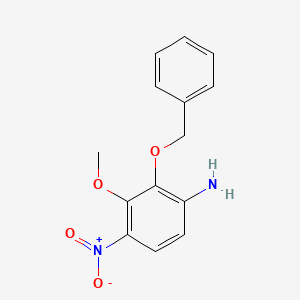![molecular formula C16H14N2O8 B12518149 Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate CAS No. 663625-64-7](/img/structure/B12518149.png)
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a chemical compound with the molecular formula C24H19N2O8 It is known for its complex structure, which includes nitro groups and phenoxyethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoyl)acetate
- 2-Diethylaminoethyl 3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
- Methyl 3-amino-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
Uniqueness
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is unique due to its specific arrangement of nitro and phenoxyethoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
663625-64-7 |
|---|---|
Molecular Formula |
C16H14N2O8 |
Molecular Weight |
362.29 g/mol |
IUPAC Name |
methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H14N2O8/c1-24-16(19)11-6-7-15(13(10-11)18(22)23)26-9-8-25-14-5-3-2-4-12(14)17(20)21/h2-7,10H,8-9H2,1H3 |
InChI Key |
DZNJAEXLNOEEEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)

![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)

![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)




